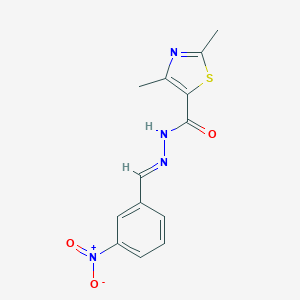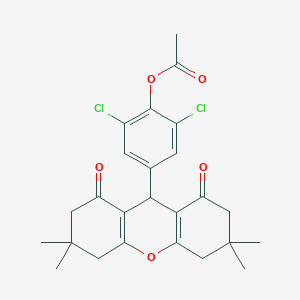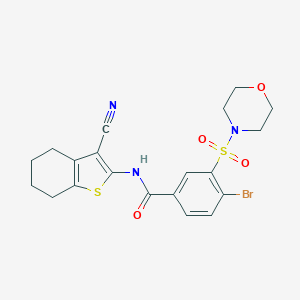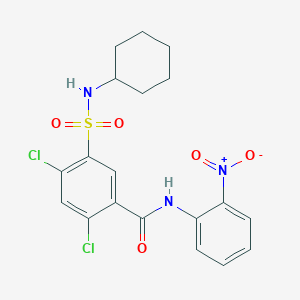![molecular formula C19H25N5O3S B392610 N'-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]octanehydrazide](/img/structure/B392610.png)
N'-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]octanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-{3-nitro-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]benzylidene}octanohydrazide is a complex organic compound that features a unique combination of functional groups, including a nitro group, an imidazole ring, and a hydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-{3-nitro-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]benzylidene}octanohydrazide typically involves multiple steps, starting with the preparation of the imidazole derivative. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .
The next step involves the introduction of the nitro group and the sulfanyl group to the benzylidene moiety. This can be achieved through nitration reactions using common nitrating agents such as nitric acid or a mixture of sulfuric and nitric acids. The sulfanyl group can be introduced via thiolation reactions using thiolating agents like thiourea or thiols.
Finally, the hydrazide moiety is introduced through the reaction of the benzylidene derivative with octanohydrazide under appropriate conditions, such as refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nitration and thiolation steps, as well as the use of automated systems for the final hydrazide formation step.
Analyse Des Réactions Chimiques
Types of Reactions
N’-{3-nitro-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]benzylidene}octanohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of N’-{3-nitro-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]benzylidene}octanohydrazide is likely related to its ability to interact with biological molecules through its functional groups. The nitro group can participate in redox reactions, while the imidazole ring can interact with metal ions and other biomolecules. The hydrazide moiety can form hydrogen bonds and other interactions with proteins and nucleic acids, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent containing a nitroimidazole moiety.
Omeprazole: An antiulcer agent containing a substituted imidazole ring.
Uniqueness
N’-{3-nitro-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]benzylidene}octanohydrazide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Propriétés
Formule moléculaire |
C19H25N5O3S |
|---|---|
Poids moléculaire |
403.5g/mol |
Nom IUPAC |
N-[(E)-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]methylideneamino]octanamide |
InChI |
InChI=1S/C19H25N5O3S/c1-3-4-5-6-7-8-18(25)22-21-14-15-9-10-17(16(13-15)24(26)27)28-19-20-11-12-23(19)2/h9-14H,3-8H2,1-2H3,(H,22,25)/b21-14+ |
Clé InChI |
QGMSIYWYHKUQCH-KGENOOAVSA-N |
SMILES isomérique |
CCCCCCCC(=O)N/N=C/C1=CC(=C(C=C1)SC2=NC=CN2C)[N+](=O)[O-] |
SMILES |
CCCCCCCC(=O)NN=CC1=CC(=C(C=C1)SC2=NC=CN2C)[N+](=O)[O-] |
SMILES canonique |
CCCCCCCC(=O)NN=CC1=CC(=C(C=C1)SC2=NC=CN2C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(NAPHTHALEN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B392528.png)
![3-{[2-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B392529.png)

![5-[(1-methyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B392534.png)

![Ethyl 6-methyl-4-{2-[2-oxo-2-(1-piperidinyl)ethoxy]-1-naphthyl}-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B392536.png)
![ETHYL 6-METHYL-4-{4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B392537.png)



![2-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)benzoic acid](/img/structure/B392543.png)
![5-AMINO-3-[(1Z)-2-(2-CHLORO-6-FLUOROPHENYL)-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B392544.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-(2,6-DICHLOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B392548.png)
![N-[4-(4-methoxy-3-nitrophenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B392550.png)
